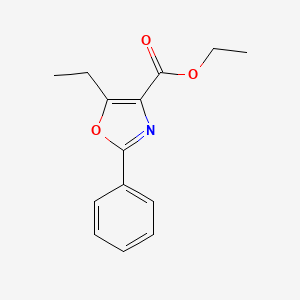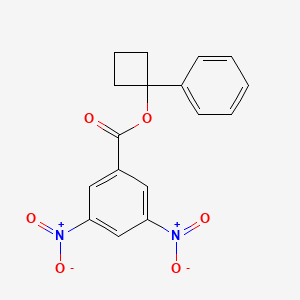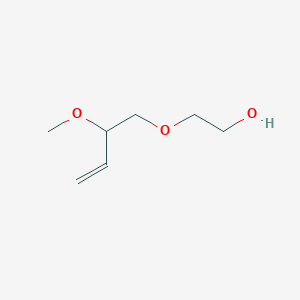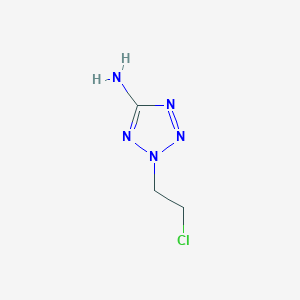![molecular formula C11H8N6O5S B13986868 4-[2-(2,6-Dioxopurin-8-yl)hydrazinyl]benzenesulfonic acid CAS No. 75056-38-1](/img/structure/B13986868.png)
4-[2-(2,6-Dioxopurin-8-yl)hydrazinyl]benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,6-dioxo-5,9-dihydropurin-8-yl)diazenyl]benzenesulfonic acid is a complex organic compound characterized by its unique structure, which includes a purine derivative linked to a benzenesulfonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-dioxo-5,9-dihydropurin-8-yl)diazenyl]benzenesulfonic acid typically involves the diazotization of a purine derivative followed by coupling with a benzenesulfonic acid derivative. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for efficiency and yield, often utilizing automated systems to maintain precise control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-dioxo-5,9-dihydropurin-8-yl)diazenyl]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert the compound into different derivatives with altered chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-[(2,6-dioxo-5,9-dihydropurin-8-yl)diazenyl]benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2,6-dioxo-5,9-dihydropurin-8-yl)diazenyl]benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
4-[(2,4-Dihydroxyphenyl)diazenyl]benzenesulfonic acid: This compound shares a similar structure but has different functional groups, leading to distinct chemical properties and applications.
4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonic acid: Another structurally related compound with variations in the purine derivative.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Properties
CAS No. |
75056-38-1 |
|---|---|
Molecular Formula |
C11H8N6O5S |
Molecular Weight |
336.29 g/mol |
IUPAC Name |
4-[(2,6-dioxo-3,7-dihydropurin-8-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C11H8N6O5S/c18-9-7-8(14-11(19)15-9)13-10(12-7)17-16-5-1-3-6(4-2-5)23(20,21)22/h1-4H,(H,20,21,22)(H3,12,13,14,15,18,19) |
InChI Key |
ZUXOJCUQZMBIEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=NC3=C(N2)C(=O)NC(=O)N3)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B13986789.png)
![2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]-](/img/structure/B13986790.png)


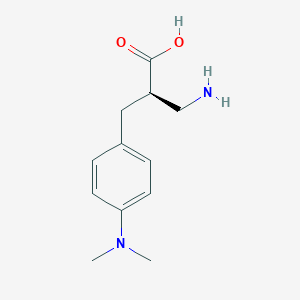
![2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid](/img/structure/B13986803.png)
![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one](/img/structure/B13986806.png)
![5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole](/img/structure/B13986815.png)


